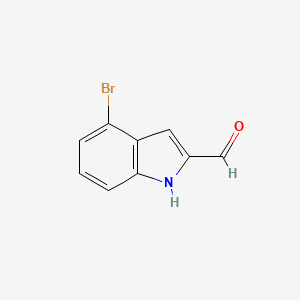

4-Bromo-1H-indole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-indole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-2-1-3-9-7(8)4-6(5-12)11-9/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMULHCUEKZWWSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C=O)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743799 | |

| Record name | 4-Bromo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368231-70-2 | |

| Record name | 4-Bromo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 1h Indole 2 Carbaldehyde and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies involve the introduction of the aldehyde functional group onto a pre-existing 4-bromoindole (B15604) framework. These methods are often efficient but can present challenges in controlling regioselectivity.

Formylation of 4-Bromoindole Precursors

The direct formylation of an indole (B1671886) ring is a common method for introducing an aldehyde group. However, electrophilic substitution reactions on indoles, such as the Vilsmeier-Haack reaction, typically occur at the electron-rich C3 position. chemistrysteps.comwikipedia.org To achieve formylation at the C2 position of 4-bromoindole, a directed metalation strategy is often necessary.

This approach involves the deprotonation of the indole at a specific position, followed by quenching with an electrophilic formylating agent. A common method involves a two-step lithiation process. First, the N-H proton is removed using a base like n-butyllithium. This is followed by a second deprotonation at the C2 position using a stronger base such as tert-butyllithium. The resulting 2-lithioindole intermediate can then react with an electrophile like N,N-dimethylformamide (DMF) to introduce the aldehyde group at the C2 position. Subsequent aqueous workup yields the desired 2-carbaldehyde.

| Reaction Step | Reagent | Purpose | Typical Conditions |

| N-deprotonation | n-Butyllithium | Removal of the acidic N-H proton | THF, -78 °C |

| C2-lithiation | tert-Butyllithium | Deprotonation at the C2 position | THF, -78 °C |

| Formylation | N,N-Dimethylformamide (DMF) | Introduction of the formyl group | -78 °C to room temperature |

| Workup | Water | Hydrolysis of the intermediate | Aqueous solution |

Oxidation of 4-Bromo-2-hydroxymethylindole Derivatives

An alternative direct strategy involves the oxidation of the corresponding alcohol, (4-bromo-1H-indol-2-yl)methanol. The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of converting primary alcohols to aldehydes. libretexts.orgyoutube.com However, due to its strong oxidizing nature, the reaction can easily proceed to form the corresponding carboxylic acid, especially under harsh conditions like elevated temperatures or in acidic or strongly basic media. libretexts.org Achieving a selective oxidation to the aldehyde using KMnO₄ requires careful control of the reaction conditions, such as using it under buffered, neutral pH and at low temperatures. Over-oxidation remains a significant challenge with this reagent. libretexts.org

| Oxidizing Agent | Substrate | Potential Product | Key Challenge |

| Potassium Permanganate (KMnO₄) | Primary Alcohol | Aldehyde | Over-oxidation to Carboxylic Acid |

Activated manganese dioxide (MnO₂) is a milder and more selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic alcohols to their corresponding aldehydes. nih.govd-nb.info The 2-hydroxymethyl group on the indole ring is analogous to a benzylic alcohol, making it an ideal substrate for MnO₂ oxidation. This method is widely used because it generally provides good yields of the aldehyde with minimal risk of over-oxidation. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a suitable organic solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature. nih.gov

| Oxidizing Agent | Substrate | Product | Typical Conditions |

| Activated Manganese Dioxide (MnO₂) | (4-bromo-1H-indol-2-yl)methanol | 4-Bromo-1H-indole-2-carbaldehyde | Dichloromethane, room temperature |

Indirect Synthetic Pathways and Derivative Formation

Indirect methods involve constructing the indole ring system with the desired substituents already in place or in a form that can be easily converted to the target molecule.

Multi-Step Approaches from Related Indole Systems

A versatile indirect route to this compound involves building the indole nucleus through established name reactions, such as the Fischer indole synthesis. A relevant example is the synthesis of 4-bromo-7-methylindole-2-carboxylic acid, which starts from 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate (B1213749). google.com

The general steps of this type of synthesis are:

Condensation: A substituted phenylhydrazine (B124118) is condensed with a pyruvate derivative to form a phenylhydrazone.

Cyclization: The phenylhydrazone undergoes an acid-catalyzed intramolecular cyclization (the Fischer indole synthesis) to form the indole ring with a carboxylic acid ester at the C2 position.

Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid.

To obtain the target this compound, the resulting 4-bromo-1H-indole-2-carboxylic acid would then need to be reduced to the corresponding primary alcohol, (4-bromo-1H-indol-2-yl)methanol. This can be achieved using a reducing agent like lithium aluminum hydride. Finally, the alcohol is oxidized to the aldehyde, preferably using a mild reagent like activated manganese dioxide to avoid over-oxidation, as described in section 2.1.2.2.

| Synthetic Step | Starting Materials | Intermediate/Product | Key Transformation |

| Fischer Indole Synthesis | Substituted Phenylhydrazine, Pyruvate | Substituted Indole-2-carboxylate | Ring formation |

| Reduction | Indole-2-carboxylic acid | Indole-2-methanol | Carboxylic acid to alcohol |

| Oxidation | Indole-2-methanol | Indole-2-carbaldehyde | Alcohol to aldehyde |

Condensation Reactions for Schiff Base Derivatives

The aldehyde functional group at the C2 position of this compound serves as a versatile handle for the synthesis of various derivatives. One of the most direct transformations involves condensation reactions with primary amines to form Schiff bases or imines. This reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine. nih.gov

For instance, the reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid readily produces the corresponding (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline in excellent yield. nih.gov This straightforward condensation is a cornerstone for creating diverse molecular architectures. The formation of tetradentate Schiff bases has also been reported through the condensation of 4-carboxaldehyde-3-methyl-1-phenyl-2-pyrazolin-5-one with various diamines, showcasing the broad applicability of this reaction. derpharmachemica.com

The general mechanism for Schiff base formation involves three reversible steps:

Nucleophilic attack of the amine nitrogen on the carbonyl carbon.

Intramolecular proton transfer to form a carbinolamine intermediate.

Elimination of water to form the imine. nih.gov

| Reactant 1 | Reactant 2 | Product | Catalyst/Solvent | Yield | Reference |

| 4-bromo-2-methylaniline | 3-bromothiophene-2-carbaldehyde | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Glacial Acetic Acid | 94% | nih.gov |

| 4-carboxaldehyde-3-methyl-1-phenyl-2-pyrazolin-5-one | Diamines (e.g., ethylenediamine) | Tetradentate Schiff-base | Ethanol (B145695) | Not specified | derpharmachemica.com |

| Aniline | Benzaldehyde | N-Benzylideneaniline | Not specified | Not specified | nih.gov |

Reissert Indole Synthesis and its Analogues

The Reissert indole synthesis is a classical and powerful method for constructing the indole ring system. The traditional approach involves the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.org The initial condensation is typically facilitated by a strong base like potassium ethoxide. wikipedia.org The subsequent reductive cyclization is often achieved using zinc in acetic acid or through catalytic hydrogenation. wikipedia.orgyoutube.com

A key feature of the Reissert synthesis is the formation of an indole-2-carboxylic acid derivative, which can be a valuable synthetic intermediate. For instance, the synthesis of 4-bromo-7-methylindole-2-carboxylic acid has been achieved starting from 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate, followed by cyclization and hydrolysis. google.com

The choice of reducing agent can influence the final product. For example, using zinc in acetic acid typically leads to the carboxylic acid, while catalytic hydrogenation under neutral conditions may yield the corresponding ester. youtube.com

| Starting Material | Key Reagents | Intermediate/Product | Key Features | References |

| ortho-Nitrotoluene | 1. Diethyl oxalate, KOEt2. Zn, Acetic Acid | Indole-2-carboxylic acid | Classical method for indole synthesis. | wikipedia.org |

| 5-bromo-2-methylphenylhydrazine hydrochloride | 1. Ethyl pyruvate2. Catalyst, Heat3. KOH | 4-bromo-7-methylindole-2-carboxylic acid | Synthesis of a specific substituted indole-2-carboxylic acid. | google.com |

| ortho-Nitrotoluene derivative | 1. Diethyl oxalate, KOEt2. H₂, Pd/C | Ethyl indole-2-carboxylate | Catalytic hydrogenation can yield the ester. | youtube.com |

Palladium-Catalyzed Cross-Coupling Strategies for Indole Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org For derivatives of 4-bromoindole, the bromine atom provides a reactive handle for various coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org

The Suzuki coupling typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This methodology allows for the introduction of a wide range of substituents onto the indole core. For example, a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs were synthesized via Suzuki cross-coupling reactions with various boronic acids in the presence of a Pd(PPh₃)₄ catalyst. nih.gov

The general catalytic cycle for palladium-catalyzed cross-coupling involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The reactivity of the halide follows the general trend: I > Br > OTf > Cl. libretexts.org These reactions are valued for their high atom economy and the generation of non-toxic byproducts. libretexts.org

| Substrate | Coupling Partner | Catalyst System | Product Type | Key Advantage | References |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various boronic acids | Pd(PPh₃)₄ / K₃PO₄ | Mono- and di-substituted thiophene (B33073) derivatives | Introduction of diverse functional groups. | nih.gov |

| Bromo-naphthalene precursor | Various coupling partners | Palladium catalyst | Diverse library of naphthalene (B1677914) sulfonamides | Expansion of structure-activity relationships. | nih.gov |

| Aryl halides | (Alkoxy)diboron | Palladium catalyst | Arylboronic esters | Direct synthesis of boronic esters. | uwindsor.ca |

Copper-Catalyzed Cyclization Methodologies

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed processes for the synthesis of indoles. researchgate.net These methods often involve intramolecular or intermolecular cyclizations to construct the indole ring.

One strategy involves the copper-catalyzed coupling and cyclization of N-(ortho-chloromethyl)aryl carbamates with terminal alkynes. rsc.org This approach provides a convenient route to 2-substituted indoles under mild conditions with good functional group tolerance. rsc.org Another powerful method is the copper-catalyzed three-component tandem cyclization of terminal alkynes, salicylaldehydes, and indoles to produce indole-benzofuran bis-heterocycles. acs.org This reaction proceeds through a sequence of A³ coupling, 1,4-conjugate addition, and 5-exo-dig cyclization. acs.org

Copper catalysis has also been utilized for the direct C3 chalcogenylation of indoles, demonstrating the versatility of copper in functionalizing the indole core. mdpi.com Furthermore, a one-pot cascade reaction catalyzed by copper to synthesize indole-2-carboxylic esters from bromobenzaldehydes has been developed, offering a more sustainable approach by using renewable solvents. acs.org

| Reactants | Catalyst System | Product Type | Key Features | References |

| N-(ortho-chloromethyl)aryl carbamates, Terminal alkynes | Copper catalyst | 2-Substituted indoles | Mild conditions, wide functional group tolerance. | rsc.org |

| Terminal alkynes, Salicylaldehydes, Indoles | CuI / ZnI₂ | Indole-benzofuran bis-heterocycles | One-pot, three-component synthesis. | acs.org |

| Bromobenzaldehydes, Amines | Copper catalyst | Indole-2-carboxylic esters | One-pot cascade in renewable solvents. | acs.org |

| N-(2-ethynylphenyl)sulfonamides | CuI/Polystyrene-supported ligand | Indoles | Recyclable catalyst system in water. | researchgate.net |

Metal-Free Electrochemical Intramolecular Amination

In a move towards greener and more sustainable chemistry, metal-free electrochemical methods for indole synthesis have been developed. These techniques avoid the use of potentially toxic and expensive metal catalysts.

One such approach is the iodide-mediated electrochemical C(sp²)-H amination for the tunable synthesis of indoles. nih.gov This method offers a switchable pathway to either indoles or indolines depending on the reaction conditions. The process is believed to proceed through a key intermediate that can undergo either β-H elimination to form the indole or nucleophilic substitution to yield the indoline. nih.gov

Another metal-free strategy involves the use of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to facilitate the C-H amination of N-Ts-2-alkenylanilines, affording a diverse range of substituted indoles. acs.orgnih.gov This protocol is operationally simple and robust. A green and straightforward electrosynthesis of substituted indoles from 1-(2-aminophenyl)alcohols has also been reported, which proceeds under metal-, iodine-, and oxidant-free conditions. njtech.edu.cn

| Starting Material | Key Reagents/Conditions | Product Type | Key Advantages | References |

| 2-alkenylanilines | Electrochemical, Iodide-mediated | Indoles/Indolines | Metal- and external oxidant-free, tunable synthesis. | nih.gov |

| 1-(2-aminophenyl)alcohols | Electrochemical | Substituted indoles | Metal-, iodine-, and oxidant-free. | njtech.edu.cn |

| N-Ts-2-alkenylanilines | DDQ (oxidant) | Substituted indoles | Metal-free, operationally simple. | acs.orgnih.gov |

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates substantial portions of all the starting materials. arkat-usa.orgnih.gov MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov

Indole derivatives are often utilized as key components in MCRs. For example, a one-pot three-component reaction of indole, malononitrile, and barbituric acid derivatives catalyzed by magnetic nanoparticles can be used to synthesize pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. nih.gov Another notable MCR involves the reaction of N-indole carboxylic acids, aldehydes, amines, and a C2 building block to form structurally diverse β-indole carboxamide amino amides. acs.org

Recently, a unique MCR has been reported for the modular assembly of indole-fused seven-membered heterocycles from indole, formaldehyde, and an amino hydrochloride. rsc.org This highlights the power of MCRs in constructing complex, fused-ring systems.

| Reactant Types | Catalyst/Conditions | Product Type | Key Features | References |

| Indole, Malononitrile, Barbituric acid derivatives | Magnetic nanoparticles (Fe₃O₄-NPs) | Pyrano[2,3-d]pyrimidines, Pyrido[2,3-d]pyrimidines | One-pot, three-component reaction. | nih.gov |

| N-indole carboxylic acids, Aldehydes, Amines, C2 building block | Not specified | β-Indole carboxamide amino amides | High atom economy, mild conditions. | acs.org |

| Indole, Formaldehyde, Amino hydrochloride | Not specified | Indole-fused oxadiazepines | Modular assembly of seven-membered heterocycles. | rsc.org |

| 3-acetylindole, Aromatic aldehydes, Ethyl cyanoacetate, Ammonium (B1175870) acetate | Piperidine (B6355638) | 6-indolylpyridine-3-carbonitrile derivatives | One-pot multicomponent reaction. | nih.gov |

Spectroscopic and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural analysis of 4-Bromo-1H-indole-2-carbaldehyde, offering detailed insights into the proton and carbon environments within the molecule.

1H-NMR Analysis of Proton Environments

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms in this compound. The chemical shifts (δ) in the ¹H-NMR spectrum are indicative of the electronic shielding around each proton, which is influenced by neighboring atoms and functional groups. libretexts.org

Generally, protons attached to sp³-hybridized carbons appear at higher fields, while those on sp²-hybridized carbons are found at lower fields. libretexts.org The presence of electronegative atoms like bromine and nitrogen, as well as the aldehyde group, further deshields adjacent protons, causing their signals to shift to lower fields. libretexts.org

A representative ¹H-NMR spectrum of an indole (B1671886) derivative shows distinct signals for the aldehydic proton, the N-H proton of the indole ring, and the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings. The splitting pattern of these signals, governed by spin-spin coupling, provides valuable information about the number of neighboring protons. ttu.edu

Table 1: Representative ¹H-NMR Chemical Shifts for Indole Derivatives

| Proton Type | Chemical Shift (δ) Range (ppm) |

| Aldehydic proton (-CHO) | 9.0 - 10.0 |

| Indole N-H | 8.0 - 9.0 |

| Aromatic protons (Ar-H) | 6.5 - 8.0 |

This table presents typical chemical shift ranges for protons in indole-based compounds and is for illustrative purposes.

13C-NMR Characterization of Carbon Framework

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed map of the carbon skeleton of this compound. The chemical shift range for ¹³C is much broader than for ¹H, allowing for the clear resolution of individual carbon signals. oregonstate.edu

The ¹³C-NMR spectrum reveals distinct peaks for each carbon atom in the molecule, with their chemical shifts being highly dependent on their hybridization and the electronegativity of attached atoms. oregonstate.edu The carbonyl carbon of the aldehyde group typically appears at the lowest field (most deshielded), generally in the range of 180-200 ppm. Aromatic and alkene carbons are found in the intermediate region (100-150 ppm), while sp³-hybridized carbons resonate at higher fields. oregonstate.edu Quaternary carbons, those without any attached protons, often exhibit weaker signals. oregonstate.edu

Table 2: Typical ¹³C-NMR Chemical Shift Ranges

| Carbon Type | Chemical Shift (δ) Range (ppm) |

| Carbonyl (C=O) | 180 - 200 |

| Aromatic/Alkene (C=C) | 100 - 150 |

| Alkane (C-C) | 0 - 50 |

This table provides general chemical shift ranges for different types of carbon atoms.

Two-Dimensional NMR Investigations for Structural Confirmation

The HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. columbia.edusdsu.edu This is particularly useful for distinguishing between the various C-H signals in the aromatic regions of the molecule. youtube.com

The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edusdsu.edu This long-range connectivity information is crucial for piecing together the molecular framework, confirming the positions of substituents like the bromo and aldehyde groups on the indole ring. mdpi.com By analyzing the cross-peaks in the HMBC spectrum, the connectivity between different parts of the molecule can be established, solidifying the structural elucidation. columbia.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman spectroscopy, provide valuable information about the functional groups present in this compound by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands at specific wavenumbers, each corresponding to a particular functional group.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the indole ring, the C=O stretch of the aldehyde group, C-H stretches of the aromatic rings, and the C-Br stretch. The precise positions of these bands can be influenced by the electronic effects of the substituents on the indole ring.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretching | 3200 - 3500 |

| C=O (Aldehyde) | Stretching | 1680 - 1710 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-Br | Stretching | 500 - 600 |

This table presents expected ranges for the characteristic vibrational frequencies of the functional groups present in the molecule.

Raman Spectroscopy, Including Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a complementary vibrational technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the vibrations of the aromatic rings and the carbon-bromine bond.

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold nanoparticles. rsc.orgnih.gov This technique could be employed to obtain high-sensitivity spectra of this compound, potentially revealing subtle vibrational features that are not observable in a standard Raman spectrum. nih.gov The enhancement effect in SERS is highly dependent on the orientation of the molecule on the metal surface. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The nominal molecular weight of this compound is 224.05 g/mol . nih.gov In a mass spectrometer, the molecule would be ionized, and the resulting molecular ion peak [M]+ would be observed. Due to the presence of bromine, a characteristic isotopic pattern would be expected, with two major peaks of nearly equal intensity corresponding to the 79Br and 81Br isotopes.

While a detailed experimental fragmentation analysis for this compound is not published, general fragmentation pathways for indole derivatives can be predicted. Common fragmentation would likely involve the loss of the formyl group (CHO), leading to a significant fragment ion. Further fragmentation could involve the cleavage of the indole ring.

| Property | Value |

| Molecular Formula | C9H6BrNO |

| Molecular Weight | 224.05 g/mol |

| Monoisotopic Mass | 222.96328 Da |

This table displays the basic molecular properties of this compound.

X-ray Diffraction (XRD) Studies for Solid-State Structure

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. Although a crystal structure for this compound has not been reported, analysis of closely related bromo-indole derivatives provides valuable insights into the expected structural parameters.

For instance, the crystal structure of a related compound, 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone, has been determined. iucr.orgnih.gov This compound crystallizes in the triclinic space group P-1 with the following unit cell parameters: iucr.orgnih.gov

| Crystal Data | 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone |

| Formula | C10H9BrN4S |

| Molecular Weight | 297.18 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.7731 (2) |

| b (Å) | 8.7551 (2) |

| c (Å) | 10.6539 (2) |

| α (°) | 69.280 (1) |

| β (°) | 79.969 (1) |

| γ (°) | 72.886 (1) |

| Volume (ų) | 563.00 (2) |

| Z | 2 |

This table presents the unit cell parameters for the analogous compound 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone. iucr.orgnih.gov

It is plausible that this compound would also crystallize in a common space group, with its unit cell dimensions reflecting the specific packing of the molecules.

Analysis of the crystal structure of 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde reveals typical bond lengths and angles for the indole core. researchgate.net For this compound, the C-Br bond length is expected to be in the typical range for aromatic bromides. The bond lengths within the indole ring would reflect its aromatic character, with C-C bonds intermediate between single and double bonds, and C-N bonds showing partial double bond character. The geometry around the carbaldehyde group would be trigonal planar.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory has become a principal method for the quantum mechanical modeling of molecules, balancing computational cost with accuracy. By approximating the electron density of a system, DFT can predict a wide array of molecular properties. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, combined with a basis set such as 6-311++G(d,p), is frequently employed for such calculations on organic molecules, providing reliable results for geometry, energies, and vibrational frequencies.

The optimization of the molecular geometry of 4-Bromo-1H-indole-2-carbaldehyde using DFT calculations reveals the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule to find its equilibrium structure. The resulting optimized geometry provides detailed information on bond lengths, bond angles, and dihedral (torsion) angles.

For indole (B1671886) derivatives, the planarity of the bicyclic indole ring system is a key feature. Computational studies on related indole-3-carbaldehyde semicarbazone derivatives, optimized at the B3LYP/6–311++G(d,p) level, have confirmed the essentially planar geometry of the indole core. researchgate.net It is expected that this compound would also exhibit a largely planar indole ring structure. The aldehyde group at the 2-position can exist in different conformations relative to the indole ring. Theoretical studies on similar aromatic aldehydes, such as quinoline-4-carbaldehyde, have shown the existence of stable rotational conformers. nih.gov For this compound, conformational analysis would identify the most stable orientation of the carbaldehyde group, which is likely influenced by weak intramolecular interactions.

The table below presents expected bond lengths and bond angles for this compound based on DFT calculations of similar molecules. researchgate.netresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length (Å) | C-Br | ~1.90 |

| N-H | ~1.01 | |

| C=O | ~1.22 | |

| C-C (aromatic) | 1.38 - 1.41 | |

| C-N (indole) | 1.37 - 1.39 | |

| Bond Angle (°) | C-C-Br | ~120 |

| C-C=O | ~124 | |

| C-N-C (indole) | ~108 |

The electronic structure of this compound can be elucidated through analyses of the electron density distribution. Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the bonding and electronic delocalization within a molecule. It transforms the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept.

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of a molecule, which correspond to the stretching, bending, and torsional motions of the atoms.

A study on 5-Bromo-2-Hydroxybenzaldehyde demonstrated a good correlation between experimental FT-IR data and theoretical data calculated using the B3LYP/6-311++G(d,p) method, after applying a scaling factor to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model. nih.gov A similar approach for this compound would allow for a detailed assignment of its vibrational spectrum.

The characteristic vibrational modes for this compound would include:

N-H stretching: Expected in the region of 3400-3500 cm⁻¹.

C=O stretching (aldehyde): A strong absorption typically observed around 1670-1700 cm⁻¹.

C-H stretching (aromatic): Found in the 3000-3100 cm⁻¹ range.

C-Br stretching: Generally appears at lower frequencies, in the range of 500-650 cm⁻¹.

Indole ring stretching vibrations: Multiple bands in the 1400-1600 cm⁻¹ region.

The table below shows a hypothetical correlation of key experimental and calculated vibrational frequencies for this compound, based on data from related compounds. nih.govmdpi.com

Table 2: Tentative Assignment of Vibrational Frequencies for this compound

| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Expected Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

|---|---|---|---|

| ν(N-H) | ~3450 | ~3445 | N-H stretching |

| ν(C-H) aromatic | ~3080 | ~3075 | Aromatic C-H stretching |

| ν(C=O) | ~1680 | ~1685 | Aldehyde C=O stretching |

| ν(C=C) indole | ~1590, 1470 | ~1595, 1475 | Indole ring stretching |

| ν(C-Br) | ~620 | ~625 | C-Br stretching |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals provide valuable information about the molecule's ability to donate and accept electrons.

The HOMO is the orbital from which an electron is most easily removed, representing the molecule's electron-donating capability. The LUMO is the orbital to which an electron is most easily added, indicating the molecule's electron-accepting ability. DFT calculations provide the energies of these orbitals.

For this compound, the HOMO is expected to be primarily located on the electron-rich indole ring, particularly involving the nitrogen atom and the fused benzene (B151609) ring. The LUMO, on the other hand, is likely to be distributed over the carbaldehyde group and the pyrrole (B145914) part of the indole ring, which are the more electrophilic sites. The bromine atom, being electronegative, will also influence the energy and distribution of these orbitals. Computational studies on other organic molecules have shown that HOMO and LUMO energies are crucial in predicting reactivity. conicet.gov.ar

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. conicet.gov.ar Conversely, a small energy gap indicates that the molecule is more reactive and can be more easily polarized.

The HOMO-LUMO energy gap can be calculated from the energies of the frontier orbitals obtained from DFT calculations. For a series of related compounds, this energy gap can be correlated with their observed reactivity. researchgate.net For this compound, the presence of the bromine atom and the aldehyde group is expected to influence the energy gap. The table below presents hypothetical HOMO, LUMO, and energy gap values for this compound based on typical values for similar aromatic aldehydes. researchgate.netscispace.com

Table 3: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Expected Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.5 to -2.5 |

| Energy Gap (ΔE) | 3.5 to 4.5 |

Charge Transfer Interactions

Intramolecular charge transfer (ICT) is a critical phenomenon that influences the photophysical properties of molecules. In this compound, the indole ring acts as an electron donor, while the bromo and carbaldehyde substituents serve as electron-withdrawing groups. This arrangement facilitates the transfer of electron density from the indole nucleus to the substituents upon photoexcitation.

Theoretical studies on similar indole derivatives have shown that the nature and position of substituents significantly impact the efficiency of ICT. For instance, in related donor-acceptor systems, the presence of strong electron-withdrawing groups leads to a pronounced redshift in the emission spectrum, indicative of a more stabilized charge-separated excited state. The investigation of charge transfer within this compound is crucial for understanding its potential in applications such as organic light-emitting diodes (OLEDs) and molecular sensors.

A key parameter in evaluating ICT is the degree of charge separation in the excited state, which can be quantified through computational methods. The analysis of the electron density distribution in the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides a qualitative picture of this process. For this compound, the HOMO is expected to be localized on the electron-rich indole ring, while the LUMO would be concentrated on the electron-accepting carbaldehyde and bromo-substituted benzene ring.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Localization | Role in Charge Transfer |

| HOMO | Indole Ring | Electron Donor |

| LUMO | Carbaldehyde and Bromo-substituted Ring | Electron Acceptor |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The MEP surface is colored to represent different electrostatic potential values, with red indicating electron-rich (nucleophilic) regions and blue indicating electron-poor (electrophilic) regions.

Identification of Electrophilic and Nucleophilic Sites

For this compound, the MEP map would reveal distinct regions of varying electrostatic potential. The oxygen atom of the carbaldehyde group is expected to be the most electron-rich site, depicted in red, making it a primary target for electrophilic attack. Conversely, the hydrogen atom of the aldehyde group and the regions around the bromine atom would appear in shades of blue, indicating their electrophilic character and susceptibility to nucleophilic attack. The indole nitrogen's lone pair would also contribute to a region of negative potential. A study on the related 4-nitro-1H-indole-3-carboxaldehyde supports this type of analysis, where the reactive sites were successfully identified using MEP surfaces. nih.gov

Prediction of Non-Covalent Interactions

The MEP map is also instrumental in predicting how this compound will interact with other molecules through non-covalent forces such as hydrogen bonding and halogen bonding. The electron-rich oxygen atom can act as a hydrogen bond acceptor, while the indole N-H group can serve as a hydrogen bond donor. The electrophilic region around the bromine atom suggests its potential to participate in halogen bonding, a significant interaction in crystal engineering and molecular recognition.

Nonlinear Optical (NLO) Property Investigations

Nonlinear optical (NLO) materials are of great interest for their applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability, which is influenced by factors such as intramolecular charge transfer and the presence of donor-acceptor groups.

Computational studies on indole derivatives have demonstrated their potential as NLO materials. scispace.com The combination of the electron-donating indole ring and the electron-withdrawing substituents in this compound suggests that this molecule could exhibit a significant NLO response. Theoretical calculations, typically using density functional theory (DFT), can predict the first-order hyperpolarizability (β) of the molecule. A high β value is a key indicator of a strong NLO response. For instance, studies on other organic molecules have shown that intramolecular charge transfer enhances this property. nih.gov

Table 2: Predicted NLO Properties of this compound in Comparison to a Reference

| Compound | Predicted Dipole Moment (Debye) | Predicted First Hyperpolarizability (β) (a.u.) |

| This compound | High (Predicted) | Significant (Predicted) |

| Urea (B33335) (Reference) | 1.37 | 1.0 |

Electron Localization Function (ELF) and Local Orbital Localizer (LOL) Studies

The Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are quantum chemical tools that provide a detailed picture of electron pairing and localization in a molecule. wikipedia.org These analyses go beyond simple orbital descriptions to reveal the spatial domains of core, bonding, and lone pair electrons. wikipedia.org

In a study of the analogous 4-nitro-1H-indole-3-carboxaldehyde, ELF and LOL analyses were used to visualize electron delocalization. nih.gov For this compound, these studies would similarly map out the electronic structure. The ELF map would show high localization around the core of each atom and in the regions of covalent bonds and lone pairs. The LOL analysis would complement this by highlighting areas of high orbital overlap, providing a clear image of the bonding patterns within the molecule. These visualizations are invaluable for understanding the chemical bonding and reactivity of the compound from a fundamental perspective.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating the electronic absorption spectra of molecules. It allows for the calculation of excited state energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a UV-Visible spectrum.

For this compound, TD-DFT calculations can predict its absorption spectrum, providing insights into its electronic transitions. A computational study on other indole derivatives successfully used TD-DFT to interpret their experimental spectra. aun.edu.eg The calculations for this compound would likely reveal transitions corresponding to π-π* excitations within the indole ring and charge transfer transitions from the indole moiety to the acceptor groups. Comparing the simulated spectrum with experimental data is a crucial step in validating the computational model and understanding the molecule's photophysical behavior. nih.gov

Reactivity Profile and Synthetic Transformations

Reactions at the Aldehyde Moiety

The aldehyde group at the C2 position of the indole (B1671886) ring is a primary site for a variety of nucleophilic addition and condensation reactions. These transformations are fundamental to extending the carbon framework and introducing new functional groups.

The aldehyde functional group of 4-Bromo-1H-indole-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 4-Bromo-1H-indole-2-carboxylic acid. nih.gov This transformation is a standard process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. While specific literature for the oxidation of this exact molecule is not prevalent, the reaction is expected to proceed under standard conditions used for aldehyde oxidation.

Common oxidizing agents suitable for this transformation are presented in the table below.

| Oxidizing Agent | Typical Conditions |

| Potassium permanganate (B83412) (KMnO₄) | Basic aqueous solution, followed by acidification |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia, mild heating |

| Pinnick Oxidation (NaClO₂/NaH₂PO₄) | t-BuOH/water, room temperature |

The resulting product, 4-Bromo-1H-indole-2-carboxylic acid, is a valuable intermediate for further synthetic modifications, such as esterification or amide bond formation. google.comcalpaclab.com

The reduction of the aldehyde group in this compound provides the corresponding primary alcohol, (4-Bromo-1H-indol-2-yl)methanol. This is a common and high-yielding transformation typically achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. masterorganicchemistry.comwikipedia.orgthieme-connect.com The reaction is usually performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. For more resistant carbonyls, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) can be used in an anhydrous ether solvent, followed by an aqueous workup.

| Reducing Agent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, room temperature | (4-Bromo-1H-indol-2-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup | (4-Bromo-1H-indol-2-yl)methanol |

The product alcohol, (4-Bromo-1H-indol-2-yl)methanol, can be used in further reactions, such as the synthesis of oxazino[4,3-a]indoles. sigmaaldrich.com

The aldehyde functionality of this compound is a suitable electrophile for condensation reactions, which are powerful tools for carbon-carbon bond formation.

Aldol Condensation: In a crossed or mixed Aldol condensation, this compound, which lacks α-hydrogens relative to the aldehyde group, can react with an enolizable aldehyde or ketone in the presence of a base. masterorganicchemistry.com The enolate of the partner carbonyl compound acts as the nucleophile, attacking the aldehyde carbon of the indole. Subsequent dehydration of the resulting β-hydroxy carbonyl compound, often promoted by heat, yields an α,β-unsaturated carbonyl derivative. This reaction is a classic method for constructing larger, conjugated systems. masterorganicchemistry.comrsc.org

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the Aldol reaction that involves the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). thermofisher.commychemblog.compsiberg.comwikipedia.org this compound can react with active methylene compounds such as malononitrile, diethyl malonate, or cyanoacetic acid in the presence of a weak base catalyst like piperidine (B6355638) or ammonium (B1175870) acetate. mychemblog.compsiberg.com The reaction proceeds via nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration to yield a new, highly functionalized α,β-unsaturated system. thermofisher.comwikipedia.org

| Active Methylene Compound | Base Catalyst | Expected Product Type |

| Malononitrile | Piperidine | (E)-2-(4-bromo-1H-indol-2-yl)methylene)malononitrile |

| Diethyl malonate | Piperidine/Acetic Acid | Diethyl (E)-2-((4-bromo-1H-indol-2-yl)methylene)malonate |

| Cyanoacetic acid | Pyridine (Doebner modification) | (E)-3-(4-bromo-1H-indol-2-yl)acrylic acid (after decarboxylation) wikipedia.org |

Grignard reagents (R-MgX) are potent nucleophiles that readily add to the electrophilic carbonyl carbon of aldehydes. The reaction of this compound with a Grignard reagent is expected to produce a secondary alcohol after an acidic workup. masterorganicchemistry.com This reaction provides an effective route for the formation of a new carbon-carbon bond at the C2-position of the indole ring.

It is important to note that the indole N-H proton is acidic and will react with the Grignard reagent. Therefore, at least two equivalents of the Grignard reagent are necessary: one to deprotonate the indole nitrogen and the second to add to the aldehyde. Alternatively, the indole nitrogen can be protected with a suitable group prior to the Grignard reaction. While the standard outcome is the formation of a secondary alcohol, reactions of Grignard reagents with indole-3-carboxaldehydes have sometimes shown unusual reactivity, leading to products like bis(indolyl)methanes. thieme-connect.comthieme-connect.com

| Grignard Reagent | Expected Product (after workup) |

| Methylmagnesium bromide (CH₃MgBr) | 1-(4-Bromo-1H-indol-2-yl)ethanol |

| Phenylmagnesium bromide (C₆H₅MgBr) | (4-Bromo-1H-indol-2-yl)(phenyl)methanol |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-(4-Bromo-1H-indol-2-yl)propan-1-ol |

The reaction of the aldehyde group with primary amines or hydrazine (B178648) derivatives leads to the formation of imines, commonly known as Schiff bases, and hydrazones, respectively. ajchem-b.comresearchgate.net This condensation reaction typically occurs under mild acidic catalysis and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule. ajchem-b.com

These reactions are highly valuable for synthesizing a wide range of biologically active molecules and ligands for metal complexes. A variety of substituted anilines, aliphatic amines, and hydrazines can be used to generate a library of derivatives from this compound.

| Amine/Hydrazine Reactant | Product Type |

| Aniline | N-((4-bromo-1H-indol-2-yl)methylene)aniline |

| 4-Chloroaniline | N-((4-bromo-1H-indol-2-yl)methylene)-4-chloroaniline |

| Hydrazine hydrate | This compound hydrazone |

| Phenylhydrazine (B124118) | This compound phenylhydrazone |

Transformations Involving the Bromo Substituent

The bromine atom at the C4 position of the indole ring is a key functional handle for introducing further molecular complexity through various cross-coupling reactions. Palladium-catalyzed reactions are particularly powerful for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orgacs.orgnih.govorganic-chemistry.orgresearchgate.net The 4-bromo substituent of the indole can be effectively coupled with various aryl or vinyl boronic acids to produce 4-aryl or 4-vinyl indole derivatives. This reaction is highly valued for its functional group tolerance and the relatively low toxicity of the boron-containing reagents. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. The 4-bromo group on the indole scaffold can be coupled with a variety of terminal alkynes to synthesize 4-alkynylindole derivatives, which are valuable precursors for more complex structures and conjugated materials. wikipedia.orgresearchgate.net

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, Ligand (e.g., XPhos), Base (e.g., K₃PO₄) | 4-Phenyl-1H-indole-2-carbaldehyde |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-(Phenylethynyl)-1H-indole-2-carbaldehyde |

Cross-Coupling Reactions, e.g., Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orglibretexts.org It typically involves the palladium-catalyzed reaction between an organoboron species and an organohalide. wikipedia.orgyonedalabs.com For this compound, the bromine atom at the C4 position serves as the halide partner in this reaction.

A significant challenge in the Suzuki-Miyaura coupling of indole derivatives is the presence of the N-H group, which can interfere with the catalytic cycle. nih.gov However, methods have been developed for the cross-coupling of unprotected, nitrogen-rich heterocycles, including various indole halides, under mild conditions. nih.gov These reactions often utilize specialized palladium precatalysts and ligands to achieve good to excellent yields. nih.gov For instance, successful couplings of chloroindoles have been reported at 60 °C using a palladium catalyst with XPhos as a ligand and K₃PO₄ as the base in a dioxane/water solvent system. nih.gov

While a specific example for this compound is not detailed in the provided search results, the general applicability to bromo- and chloroindoles suggests its viability as a substrate. nih.gov The reaction would involve the coupling of the C4 position with a suitable boronic acid or its ester to introduce a new aryl or alkyl substituent. A potential side reaction in the coupling of bromo-heterocycles is dehalogenation, which can sometimes be suppressed by the choice of reaction conditions or by transient protection of the indole nitrogen. beilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Haloindoles

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 6-Chloroindole | Phenylboronic acid | Pd-precatalyst (P1) | K₃PO₄ | Dioxane/H₂O | 60 | 97 nih.gov |

This table presents data for analogous haloheterocycles to illustrate typical reaction conditions.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. nih.govlibretexts.org In this compound, the aldehyde group at C2 acts as an electron-withdrawing group, which can facilitate nucleophilic attack on the benzene (B151609) portion of the indole ring. The generally accepted mechanism proceeds through a two-step addition-elimination sequence via a negatively charged Meisenheimer complex. nih.govlibretexts.org

The reactivity of 4-bromo-1H-indole towards nucleophilic substitution has been demonstrated. For example, it undergoes a reaction with an iridium complex where the indole acts as a carbon-centered nucleophile at the C3 position. xmu.edu.cn While this is a specialized case, it underscores the potential for nucleophilic reactions. In more conventional SNAr reactions, a strong nucleophile would attack the carbon bearing the bromine, leading to the displacement of the bromide ion. The stability of the intermediate Meisenheimer complex is crucial and is enhanced by electron-withdrawing substituents that can delocalize the negative charge. libretexts.org

Electrophilic Substitution on the Indole Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. byjus.comlibretexts.org The indole ring is electron-rich and generally undergoes electrophilic attack preferentially at the C3 position of the pyrrole (B145914) ring. However, the reactivity and regioselectivity in this compound are influenced by the existing substituents.

The C2-carbaldehyde group is strongly deactivating due to its electron-withdrawing nature, which reduces the nucleophilicity of the indole ring, making EAS reactions more difficult compared to unsubstituted indole. The bromine at C4 is a deactivating but ortho-, para-directing halogen. In the context of the indole ring, electrophilic attack on the benzene portion is less favorable than on the pyrrole ring. Research on related systems, such as 1H-indole-2-carbonitriles, shows that electrophilic substitution, like iodination, can be directed to the C3 position. nih.gov Therefore, it is anticipated that electrophilic attack on this compound, if successful, would likely occur at the C3 position, guided by the inherent reactivity of the indole nucleus, although the reaction would be slower due to the deactivating C2-aldehyde.

Advanced Reaction Methodologies Involving this compound

The unique structure of this compound allows it to be a precursor in more complex, multi-step transformations, including the Morita-Baylis-Hillman reaction and cascade sequences.

Morita-Baylis-Hillman Reactions and Adduct Utility

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic tertiary amine like DABCO or a phosphine (B1218219). researchgate.netnih.gov This reaction generates densely functionalized allylic alcohols. beilstein-journals.orgnih.gov

Indole-2-carbaldehydes are effective electrophiles in the MBH reaction. researchgate.netresearchgate.net Studies on N-substituted and N-unsubstituted indole-2-carboxaldehydes have shown that they react with activated alkenes such as acrylates and acrylonitrile (B1666552) to furnish the corresponding MBH adducts in moderate to good yields. researchgate.net It has been noted that N-protected indole-2-carboxaldehydes can give better yields compared to their N-unsubstituted counterparts. researchgate.net The resulting MBH adducts are versatile intermediates. Their rich functionality allows for subsequent transformations to create a variety of annulated indole systems, such as dihydropyrido[1,2-a]indoles. researchgate.netacs.org

Table 2: Examples of Morita-Baylis-Hillman Reactions with Indole-2-carbaldehydes

| Aldehyde | Activated Alkene | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| 1-Substituted-indole-2-carboxaldehyde | Acrylates | DABCO | Room Temp. | 60-70 researchgate.net |

| 1-Substituted-indole-2-carboxaldehyde | Acrylonitrile | DABCO | 0°C | - researchgate.net |

This table presents data for analogous indole aldehydes to illustrate the reaction's scope.

Cascade and Domino Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient for building molecular complexity. rsc.org The functional groups present in this compound make it a suitable substrate for designing such sequences.

For instance, a copper-catalyzed cascade reaction has been reported between 3-halo-1H-indole-2-carbaldehydes and substituted 1,2-phenylenediamines. researchgate.net This reaction proceeds to form indole[3,2-b] researchgate.netresearchgate.netbenzodiazepines. While this example involves a 3-halo isomer, it establishes a precedent for using halo-indole-2-carbaldehydes in cascade reactions to construct fused heterocyclic systems. The reaction likely involves an initial nucleophilic substitution or condensation followed by an intramolecular cyclization. The development of such cascade strategies starting from this compound could provide rapid access to novel and complex indole-based polycycles.

Advanced Applications in Chemical Research and Materials Science

Role as a Precursor for Complex Heterocyclic Systems

The reactivity of the aldehyde group, combined with the potential for functionalization at the bromine-bearing position and the indole (B1671886) nitrogen, establishes 4-Bromo-1H-indole-2-carbaldehyde as a key starting material for the synthesis of diverse and complex heterocyclic structures.

Synthesis of Polycyclic Nitrogen Heterocycles

Indole-2-carbaldehydes are well-established precursors for polycyclic nitrogen heterocycles, often through condensation and cyclization reactions. The aldehyde function serves as an electrophilic site, readily reacting with various nucleophiles to build new rings. For instance, indole-2-carboxylic acids, closely related to the corresponding aldehydes, participate in Ugi four-component reactions followed by palladium-catalyzed cyclization to yield tetracyclic indolo[3,2-c]quinolinones. rug.nl This methodology highlights the potential for this compound to be used in similar multicomponent strategies. The aldehyde can react with an amine, an isocyanide, and a suitable acid component, setting the stage for subsequent intramolecular cyclization reactions, potentially involving the C-Br bond, to forge complex, fused heterocyclic systems of significant biological interest. rug.nl

Similarly, condensation of indole-2-carbaldehyde with anthranilamide is a known route to produce 2-(1H-indol-2-yl)quinazolin-4(3H)-one derivatives. nih.gov By applying this to the 4-bromo-substituted variant, a direct pathway to novel quinazolinone-fused indoles becomes accessible. The bromine atom in the final product offers a handle for further chemical diversification through cross-coupling reactions, allowing for the generation of extensive molecular libraries from a single heterocyclic core.

Development of Indole-Annulated Systems

Indole-annulated systems, where new rings are fused to the indole core, are prevalent in natural products and pharmaceuticals. This compound is a prime candidate for constructing such frameworks. A notable example, although using the isomeric 4-bromo-1H-indole-3-carbaldehyde, demonstrates the power of this approach. Ugi adducts derived from this isomer have been successfully used in palladium-catalyzed reductive Heck cyclizations to create azepino[3,4,5-cd]indoles. nu.edu.kz This transformation involves an intramolecular reaction where the aryl bromide moiety is a key participant in the cyclization step. nu.edu.kz This strategy could be adapted for this compound, where derivatives could undergo intramolecular cyclizations to form novel fused systems, leveraging the proximity of the reactive sites.

Furthermore, gold-catalyzed reactions of similar Ugi adducts have led to the formation of tetracyclic spiroindolines. nu.edu.kz Spiroindolines and spiroindoles are an important class of compounds found in many biologically active natural alkaloids. rsc.org The synthesis of these complex spiro-systems is often challenging, and the use of functionalized indole aldehydes as starting materials provides a powerful synthetic entry point. nu.edu.kzrsc.org

Rational Design of Fluorescent Probes and Chemosensors

Indole derivatives are widely recognized for their intrinsic fluorescent properties, making them excellent platforms for the development of chemosensors. mdpi.com The aldehyde group in this compound provides a convenient site for introducing a receptor unit, while the bromo-indole core acts as the fluorophore.

Mechanism of Ion Recognition and Binding

The fundamental principle behind chemosensors derived from this compound involves the covalent linkage of a specific ion-binding unit (receptor) to the indole fluorophore. The aldehyde group is ideal for this, typically through the formation of a Schiff base with an amine-containing receptor moiety. nih.gov The binding of a target analyte, such as a metal cation or an anion, to the receptor induces a change in the photophysical properties of the indole fluorophore, resulting in a detectable signal (e.g., a "turn-on" or "turn-off" of fluorescence). nih.govmedium.com

Several mechanisms can govern this signal transduction:

Photoinduced Electron Transfer (PET): In a "turn-off" sensor, the receptor can quench the indole's fluorescence through PET. Upon binding an analyte, the electron-donating ability of the receptor is suppressed, inhibiting PET and "turning on" the fluorescence. researchgate.net

Intramolecular Charge Transfer (ICT): The binding of an ion can alter the electron density distribution across the molecule, modifying the ICT character from the indole donor to an acceptor part of the sensor. This can lead to a shift in the emission wavelength, allowing for ratiometric sensing. nih.gov

Hydrogen Bonding: For anion sensing, the indole N-H group, along with other strategically placed hydrogen bond donors (like amide or urea (B33335) groups introduced via the aldehyde), can form a binding pocket. medium.comnih.gov The binding of an anion, such as fluoride (B91410) or hydrogen sulfate, through hydrogen bonds perturbs the electronic structure of the fluorophore, causing a change in fluorescence. nih.govspectroscopyonline.com For example, a sensor derived from indole-3-carbaldehyde was shown to selectively bind HSO₄⁻ through interactions with the imine nitrogen and the indole N-H proton. nih.gov

Structural Modification for Enhanced Selectivity and Sensitivity

The performance of a chemosensor can be fine-tuned by modifying its molecular structure. With this compound as the starting point, several modifications can be envisaged to improve selectivity and sensitivity.

Receptor Design: The choice of the receptor unit attached to the aldehyde is paramount for selectivity. By incorporating different metal-coordinating ligands (e.g., polyamines, crown ethers) or anion-binding motifs (e.g., ureas, thioureas), sensors specific for different ions like Zn²⁺, Cu²⁺, or F⁻ can be developed. mdpi.comnih.govspectroscopyonline.com

Electronic Tuning: The bromine atom at the 4-position exerts a significant electron-withdrawing effect, which influences the energy levels of the indole's frontier molecular orbitals. This electronic perturbation can be exploited to modulate the PET or ICT processes, potentially enhancing the sensor's response and sensitivity. Further modification at the indole nitrogen (e.g., alkylation or arylation) can also fine-tune these electronic properties.

Steric Control: The position of the bromo-substituent can introduce steric constraints that influence the binding geometry of the receptor, which can be a tool to enhance selectivity for a specific analyte size or shape.

An example of enhancing selectivity is seen in indole-based sensors designed to distinguish between Zn²⁺ and Cd²⁺, which is challenging due to their similar chemical properties. mdpi.com Careful design of the binding pocket is crucial for achieving this discrimination. mdpi.com The rigid and electronically defined scaffold of this compound provides a solid foundation for such rational design efforts.

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. This compound possesses multiple features that make it an attractive building block for creating ordered supramolecular assemblies.

The key interaction points on the molecule are:

Hydrogen Bond Donor: The indole N-H group is a reliable hydrogen bond donor.

Hydrogen Bond Acceptor: The oxygen atom of the aldehyde group is a hydrogen bond acceptor.

Halogen Bond Donor: The bromine atom at the 4-position can act as a halogen bond donor, interacting with Lewis bases (electron-rich atoms or regions).

Aromatic System: The indole ring system can participate in π-π stacking interactions. acs.org

These non-covalent forces can be exploited to direct the self-assembly of this compound into predictable one-, two-, or three-dimensional networks in the solid state, a field known as crystal engineering. The interplay between strong N-H···O=C hydrogen bonds and potentially weaker C-H···Br or halogen bonds can lead to the formation of complex and interesting crystal packing motifs. While specific studies on the supramolecular assembly of this compound are not widely reported, the principles are well-established for related molecules. For instance, anion recognition often relies on supramolecular hydrogen bonding interactions to create a binding cavity for the guest anion. medium.comacs.org The combination of hydrogen and halogen bonding capabilities in this molecule offers a rich landscape for designing new crystalline materials and host-guest systems.

Halogen Bonding Interactions in Crystal Engineering

The bromine atom at the 4-position of the indole ring in this compound is a key feature that allows for its participation in halogen bonding interactions. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. This interaction is directional and has found increasing use in the rational design of crystal structures, a field known as crystal engineering.

While specific studies detailing the crystal structure of this compound and its halogen bonding patterns are not extensively documented in publicly available literature, the principles of halogen bonding suggest its potential for forming predictable supramolecular architectures. The electrophilic region on the bromine atom can interact with various halogen bond acceptors, such as the oxygen atom of the carbaldehyde group or the nitrogen atom of the indole ring in adjacent molecules. These interactions can guide the assembly of the molecules into well-defined one-, two-, or three-dimensional networks.

Table 1: Potential Halogen Bond Interactions in Crystalline this compound

| Halogen Bond Donor | Halogen Bond Acceptor | Potential Supramolecular Motif |

| Bromine (C4-Br) | Oxygen (C2-CHO) | Chain or sheet structures |

| Bromine (C4-Br) | Nitrogen (indole N-H) | Dimeric or polymeric assemblies |

| Bromine (C4-Br) | Bromine (C4-Br) | Type I or Type II halogen-halogen interactions |

The interplay between halogen bonds and other non-covalent interactions, such as hydrogen bonds from the indole N-H group and π-π stacking of the aromatic rings, would ultimately determine the final crystal packing. The ability to control and predict these interactions is a central goal of crystal engineering, and this compound represents a promising, though currently under-explored, building block in this endeavor.

Self-Assembly and Recognition Phenomena

The principles that govern halogen bonding also extend to the self-assembly of this compound in solution and at interfaces, leading to the formation of ordered supramolecular structures. The directionality and moderate strength of the halogen bond make it a valuable tool for programming the association of molecules into larger, functional ensembles.

In the context of molecular recognition, the specific geometry and electronic properties of this compound could enable it to selectively bind to other molecules or ions. The indole ring can act as a recognition site, while the bromine and aldehyde groups provide specific interaction points. For instance, the aldehyde group can participate in the formation of Schiff bases or other covalent and non-covalent adducts, a process that could be modulated by the electronic effects of the bromine substituent.

Detailed research on the self-assembly and molecular recognition properties of this compound is limited. However, the broader field of supramolecular chemistry of halogenated organic compounds suggests that this molecule could be a valuable component in the design of:

Liquid crystals: where the anisotropic shape and directed interactions of the molecule could lead to the formation of mesophases.

Gels: through the formation of an extended, entangled network of self-assembled fibrils.

Sensors: where the binding of an analyte to the indole or aldehyde moiety could trigger a change in the supramolecular assembly, leading to a detectable signal.

Catalysis Research and Catalyst Development

The application of this compound in catalysis research is an area of significant potential, primarily due to the versatility of its functional groups. The indole nucleus is a common scaffold in ligands for transition metal catalysis, and the aldehyde group can be readily transformed into other functionalities that can coordinate to a metal center.

Furthermore, the bromine atom can serve as a handle for cross-coupling reactions, allowing for the facile synthesis of more complex derivatives. These derivatives, in turn, could be designed as ligands for a variety of catalytic transformations. For example, the aldehyde could be converted to an imine, oxime, or hydrazone, which could then act as bidentate or tridentate ligands for metal catalysts.

While specific examples of the use of this compound as a catalyst or catalyst precursor are not prominent in the current body of scientific literature, its potential applications can be inferred.

Table 2: Potential Catalytic Applications of this compound Derivatives

| Derivative Type | Potential Catalytic Application |

| Schiff base derivatives | Asymmetric synthesis, oxidation reactions |

| Phosphine-containing derivatives | Cross-coupling reactions, hydrogenation |

| N-Heterocyclic carbene precursors | A wide range of organometallic catalysis |

The development of new catalysts based on the this compound framework would involve synthetic modifications to introduce catalytically active sites or to tune the steric and electronic properties of the ligand to optimize catalytic performance. This represents a fertile ground for future research in the field of homogeneous and heterogeneous catalysis.

Structure Reactivity and Structure Property Relationship Studies

Influence of Bromine Position on Reactivity and Electronic Properties

The position of the bromine atom on the indole (B1671886) ring is a critical determinant of the compound's reactivity and electronic characteristics. Halogens, like bromine, exert both inductive and resonance effects. The inductive effect of bromine is electron-withdrawing, which generally deactivates the aromatic ring towards electrophilic substitution. researchgate.net Conversely, the resonance effect involves the donation of a lone pair of electrons from the bromine atom to the π-system of the indole ring.

In the case of 4-Bromo-1H-indole-2-carbaldehyde, the bromine at the C4 position influences the electron density distribution across the entire indole nucleus. Studies on various bromoindole isomers have shown that the position of the bromine atom affects the molecule's susceptibility to electrophilic attack. researchgate.netclockss.org For instance, the bromination of 3-substituted indoles can lead to different isomers depending on the reaction conditions and the nature of the substituent at other positions. clockss.org The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also modulated by the bromine's location, which in turn affects the molecule's reactivity in chemical transformations. researchgate.net The electron-withdrawing nature of the bromine at C4 can influence the reactivity of the formyl group at C2 and the pyrrole (B145914) nitrogen (N1).

Impact of N1-Substituents on Compound Stability and Reaction Pathways

The substituent at the N1 position of the indole ring plays a crucial role in the stability and reaction pathways of this compound. The presence of a substituent on the indole nitrogen can significantly alter the electronic nature of the ring and can sterically hinder or facilitate certain reactions.

Electronic and Steric Effects of Formyl Group Modifications

The formyl group at the C2 position is a key functional handle that can be modified to generate a diverse range of derivatives. The electronic and steric effects of modifications to this aldehyde group have a profound impact on the compound's properties.

Electronic Effects: The formyl group is an electron-withdrawing group, which deactivates the indole ring towards further electrophilic substitution. Modifications of the aldehyde, such as its conversion to an oxime, hydrazone, or its reduction to an alcohol, will alter the electronic landscape of the molecule. mdpi.com For example, converting the aldehyde to an alcohol would introduce an electron-donating group, thereby changing the reactivity profile of the indole ring.

Steric Effects: The size and shape of the group replacing the formyl moiety will have significant steric implications. nih.govrsc.org These steric factors can influence the accessibility of reagents to other parts of the molecule and can also play a critical role in how the molecule interacts with biological targets. For instance, the introduction of a bulky substituent at C2 could hinder the approach of a reactant to the N1 or C3 positions.

Comparative Analysis with Positional Isomers and Related Indole Derivatives

A comparative analysis of this compound with its positional isomers (e.g., 5-bromo-, 6-bromo-, or 7-bromo-indole-2-carbaldehyde) and other related indole derivatives reveals important structure-activity relationships (SAR).

The position of the bromine atom significantly affects the biological activity. For example, a study on bromoindole-3-carboxaldehydes as quorum sensing inhibitors showed that the inhibitory activity varied with the position of the bromine atom. mdpi.com Similarly, comparing this compound with its 3-carbaldehyde isomer (4-bromo-1H-indole-3-carbaldehyde) would highlight the influence of the formyl group's position on reactivity and biological properties. uni.lu The C3 position of indole is generally more nucleophilic and prone to electrophilic attack than the C2 position. rsc.org Therefore, having the electron-withdrawing formyl group at C2, as in the title compound, will have a different electronic impact compared to its placement at C3.

| Compound | Bromine Position | Formyl Position |

| This compound | 4 | 2 |

| 5-Bromo-1H-indole-3-carbaldehyde nih.gov | 5 | 3 |

| Indole-4-carbaldehyde nih.gov | None | 4 |

Relationship between Molecular Structure and Potential for Biological Interactions

Investigations into Molecular Target Interactions